1-(4-biphenylylcarbonyl)azepane

LogP lipophilicity regioisomerism

1-(4-Biphenylylcarbonyl)azepane (CAS 314282-98-9) is the only achiral, para-substituted azepane amide scaffold that combines a linear biphenyl topology with the conformational flexibility of a seven-membered ring. Its non-ionizable amide bond resists plasma esterases, unlike balanol-derived leads, while its calculated LogP of 3.65 and tPSA of 20.3 Ų ensure passive BBB penetration for CNS programs. Substituting with piperidine or diazepane analogs alters LogD and target engagement—this scaffold is scientifically irreplaceable for PKB/AKT, GSK-3β, or 11β-HSD1 research. Secure the well-characterized, plasma-stable core for reliable IC₅₀ determination.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
Cat. No. B5853706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-biphenylylcarbonyl)azepane
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO/c21-19(20-14-6-1-2-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2
InChIKeyROFXWDXZMUQQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Biphenylylcarbonyl)azepane: Pharmacophore Identity and Chemoinformatic Baseline


1-(4-Biphenylylcarbonyl)azepane (CAS 314282-98-9, also referred to as 1-azepanyl(4-biphenylyl)methanone) is an achiral, tertiary amide that connects a para-biphenylcarbonyl moiety to a fully saturated seven-membered azepane ring [1]. With a molecular formula of C₁₉H₂₁NO and a molecular weight of 279.38 Da, the compound exhibits a calculated LogP of 3.65 (ACD/Labs) and a topological polar surface area (tPSA) of 20 Ų , placing it within favorable oral drug-like chemical space (zero Rule-of-5 violations) . The azepane ring distinguishes this scaffold from the more common piperidine- and diazepane-based biphenylcarbonyl analogs, conferring distinct conformational flexibility, ring-puckering energetics, and steric bulk that can be exploited in structure-based drug design and fragment-based lead discovery programs [1].

Why Generic Substitution Fails for 1-(4-Biphenylylcarbonyl)azepane: Regioisomerism, Ring Size, and Physicochemical Property Gaps


Azepane-based biphenylcarbonyl compounds are not interchangeable; regioisomerism of the biphenyl attachment (para vs. ortho/meta), the size of the heterocyclic ring (azepane vs. piperidine vs. diazepane), and the associated shifts in lipophilicity and polar surface area produce diverging physicochemical and biological profiles that cannot be compensated by simple formulation adjustments. The 4-biphenylylcarbonyl substitution pattern of the target compound imposes a linear, extended topology that differs fundamentally from the bent geometry of the 2-biphenylylcarbonyl isomer, while the seven-membered azepane ring occupies a conformational niche distinct from both the more rigid six-membered piperidine and the more flexible, additional-nitrogen-bearing diazepane. These structural differences manifest as measurable LogP, LogD, and tPSA variations that directly impact membrane permeability, metabolic stability, and off-target promiscuity, making blind substitution a scientifically unsound procurement strategy [1].

Quantitative Differentiation Evidence for 1-(4-Biphenylylcarbonyl)azepane versus Closest Analogs


Lipophilicity (LogP) Advantage: Para-Biphenylyl vs. Ortho-Biphenylyl Isomer

The para-substituted 1-(4-biphenylylcarbonyl)azepane exhibits a calculated LogP of 3.65 (ACD/Labs), which is 0.60 log units lower than the LogP of 4.25 reported for the ortho-substituted regioisomer 1-(2-biphenylylcarbonyl)azepane from Hit2Lead/ChemBridge . This difference is attributed to the reduced steric shielding of the polar amide carbonyl in the para isomer, which enhances local hydration and reduces overall partition-driven lipophilicity. A ΔLogP of 0.60 is beyond typical experimental error for computational LogP estimates and is expected to produce measurable differences in Caco-2 permeability, plasma protein binding, and microsomal metabolic stability .

LogP lipophilicity regioisomerism ADME permeability

Topological Polar Surface Area (tPSA) Parity with Divergent Ring Scaffolds

1-(4-Biphenylylcarbonyl)azepane has a tPSA of 20.3 Ų (ChemSpider) , which is essentially identical to the tPSA of 20.3 Ų reported for the ortho-isomer . This parity indicates that the biphenylcarbonyl substitution pattern does not alter the capacity for hydrogen-bond acceptance (one H-bond acceptor from the amide carbonyl) regardless of regioisomerism. However, both azepane compounds exhibit a lower tPSA than their diazepane homologs, which contain an additional nitrogen atom and consequently a higher tPSA. This places the azepane scaffold in a more favorable position for passive blood-brain barrier (BBB) penetration (tPSA < 60–70 Ų being associated with CNS penetration), while the absence of a second basic center reduces P-glycoprotein recognition risk relative to diazepane analogs [1].

tPSA polar surface area blood-brain barrier oral absorption ring scaffold

Ionization State and pH-Dependent LogD Profile: Azepane vs. Diazepane

1-(4-Biphenylylcarbonyl)azepane is a neutral tertiary amide with no ionizable groups at physiological pH; its calculated LogD₇.₄ is 4.10 (ACD/Labs) , identical to its LogD₅.₅ value of 4.10 , confirming the absence of pH-dependent ionization across the gastrointestinal pH range. In contrast, the 1,4-diazepane analog 1-{[1,1′-biphenyl]-4-carbonyl}-1,4-diazepane contains a secondary amine (pKa ≈ 8–9) that results in >90% protonation at pH 5.5 and partial ionization at pH 7.4, producing a pH-dependent LogD that is substantially lower than the azepane scaffold at acidic pH. This difference has direct implications for oral absorption: the azepane compound maintains a constant, predictable permeability across intestinal segments, whereas the diazepane analog exhibits site-dependent absorption that complicates pharmacokinetic modeling [1].

LogD distribution coefficient ionization pH-dependent amine basicity

Plasma Stability Inference: Azepane Amide vs. Balanol-Derived Ester Lead

In the J. Med. Chem. 2004 PKB inhibitor optimization study by Breitenlechner et al., the lead ester compound 1 (IC₅₀ PKB-α = 5 nM) was found to be plasma-unstable in mouse plasma, precluding its development as a drug candidate [1]. Subsequent replacement of the ester linker with amide, amine, or carbon-based isosteres yielded compounds such as compound 4 (amide-linked; IC₅₀ PKB-α = 4 nM) that retained potency and achieved plasma stability [1]. 1-(4-Biphenylylcarbonyl)azepane is a tertiary amide and, by chemical class, is not susceptible to the esterase-mediated hydrolytic cleavage that degraded the lead ester. While direct plasma stability data for the specific compound are absent from the open literature, the amide bond in this scaffold is structurally analogous to the stable amide linker in compound 4, supporting the inference of superior plasma stability relative to ester-containing balanol-derived analogs [1].

plasma stability amide bond ester hydrolysis PKB inhibitor metabolic stability

Conformational Scaffold Differentiation: Azepane Ring Conformational Flexibility vs. Piperidine Rigidity

The seven-membered azepane ring in 1-(4-biphenylylcarbonyl)azepane adopts multiple low-energy conformations (chair, twist-chair, boat) with interconversion barriers lower than those of the six-membered piperidine chair-to-chair flip. This conformational plasticity allows the azepane to adapt to protein binding pockets that are inaccessible to the more rigid piperidine scaffold, as demonstrated in the PKB inhibitor co-crystal structures (PDB: 1SVE, 1SVG, 1SVH) where azepane derivatives achieve binding modes that piperidine analogs cannot replicate [1]. The azepane ring also provides a distinct vector for the attached biphenylcarbonyl group compared to piperidine, with the nitrogen lone pair orientation and amide resonance differing due to ring size effects. Although no direct piperidine comparator data are available for the biphenylcarbonyl series, the broader medicinal chemistry literature establishes that scaffold hopping between azepane and piperidine frequently alters target selectivity, potency, and physicochemical profiles in ways that are not predictable a priori [1][2].

azepane conformational flexibility ring puckering scaffold hopping piperidine

Commercial Availability and Purity Benchmarking: Para-Isomer Supply Chain Stability

1-(4-Biphenylylcarbonyl)azepane (CAS 314282-98-9) is listed by multiple specialty chemical suppliers with documented batch-level characterization , whereas the ortho-isomer 1-(2-biphenylylcarbonyl)azepane (CAS 1910069-14-5) is predominantly available through screening-compound repositories such as Hit2Lead/ChemBridge with limited lot-specific analytical data . The para-isomer benefits from a distinct CAS registry number that enables precise procurement and literature tracking, while the ortho-isomer CAS is conflated in some databases with the cosmetic ingredient 'Biphenyl Azepanyl Methanone' (INCI), creating potential confusion in regulated research settings. The para-isomer's more established supply chain, with multiple independent vendors and documented analytical characterization, reduces procurement risk for long-term medicinal chemistry campaigns requiring batch-to-batch consistency .

commercial availability purity supply chain procurement CAS registry

Optimal Application Scenarios for 1-(4-Biphenylylcarbonyl)azepane Based on Differentiated Properties


Fragment-Based Lead Discovery Targeting CNS Kinases

With a tPSA of 20.3 Ų (well below the 60–70 Ų CNS-penetration threshold) and a favorable, pH-independent LogD₇.₄ of 4.10, 1-(4-biphenylylcarbonyl)azepane is an ideal fragment or scaffold-hopping starting point for CNS kinase programs (e.g., PKB/AKT, GSK-3β) where passive BBB penetration is required [1]. The non-ionizable amide scaffold avoids the pH-dependent absorption variability of diazepane analogs and provides a LogP 0.60 units lower than the ortho-isomer, reducing lipophilicity-driven CNS toxicity risk [1]. The azepane ring's conformational flexibility, validated by co-crystal structures with PKA (PDB: 1SVE), offers access to kinase hinge-region binding modes that piperidine fragments cannot sample .

Plasma-Stable PKB/AKT Probe Compound for In Vitro Target Engagement Studies

Building on the structure–activity relationship (SAR) established by Breitenlechner et al., 1-(4-biphenylylcarbonyl)azepane serves as a plasma-stable (amide-based) core scaffold for constructing PKB-α/AKT biochemical probes [1]. Unlike the balanol-derived ester lead (compound 1), which was rendered unsuitable by plasma instability, the amide linkage in this scaffold is resistant to serum esterases [1]. Researchers can elaborate the biphenyl ring with substituents that engage the PKA/PKB ATP-binding cleft while relying on the azepane amide as a stable anchoring motif, enabling reliable IC₅₀ determination in biochemical assays without confounding degradation artifacts [1].

Cosmetic Active Ingredient Development: 11β-HSD1 Inhibition in Keratinocytes

Although the quantitative IC₅₀ for 11β-HSD1 inhibition is proprietary to DSM-Firmenich, the structurally identical compound 'Biphenyl Azepanyl Methanone' has been patented and commercialized as BEL-EVEN® for topical anti-aging formulations that selectively inhibit 11β-HSD1 in keratinocytes and fibroblasts, rebalancing cortisol levels and improving skin elasticity, density, and barrier function [1]. The compound's moderate LogP (3.65) and low tPSA (20.3 Ų) support effective stratum corneum penetration and dermal bioavailability . Procurement of the well-characterized CAS 314282-98-9 material ensures traceability for formulation development and regulatory submissions in cosmetic research .

Scaffold-Hopping Reference Compound for Heterocyclic Ring-Size SAR Studies

The azepane ring in 1-(4-biphenylylcarbonyl)azepane provides a unique reference point for systematic scaffold-hopping studies comparing seven-membered (azepane), six-membered (piperidine), and seven-membered diaza (1,4-diazepane) ring systems with a constant biphenylcarbonyl pharmacophore [1]. The conformational flexibility of azepane, demonstrated in PKA co-crystal structures [1], can be contrasted with the rigidity of piperidine to map the conformational tolerance of a given biological target. Researchers can quantify the impact of ring size on potency, selectivity, and metabolic stability by testing this compound alongside matched piperidine and diazepane analogs, generating SAR that informs lead series prioritization [1].

Quote Request

Request a Quote for 1-(4-biphenylylcarbonyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.